1-(4-fluorophenyl)-6-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Description
The compound 1-(4-fluorophenyl)-6-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a pyrazolo[3,4-d]pyrimidin-4-one derivative characterized by a fused heterocyclic core. Its structure features:
- A 4-fluorophenyl group at position 1.
- A sulfanyl-linked oxoethyl chain at position 6, connected to a substituted dihydropyrazole moiety (4-methylphenyl and thiophen-2-yl groups).
Pyrazolo[3,4-d]pyrimidin-4-ones are recognized for their structural similarity to purines, enabling interactions with biological targets such as kinases, receptors, and enzymes .
Properties
Molecular Formula |
C27H21FN6O2S2 |
|---|---|
Molecular Weight |
544.6 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-6-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-5H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C27H21FN6O2S2/c1-16-4-6-17(7-5-16)22-13-21(23-3-2-12-37-23)32-34(22)24(35)15-38-27-30-25-20(26(36)31-27)14-29-33(25)19-10-8-18(28)9-11-19/h2-12,14,22H,13,15H2,1H3,(H,30,31,36) |
InChI Key |
JKQIZADAYPLESJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NC4=C(C=NN4C5=CC=C(C=C5)F)C(=O)N3)C6=CC=CS6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-6-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity. This might include the use of automated reactors, continuous flow chemistry, and stringent quality control measures to maintain consistency.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-6-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can modify the sulfur or nitrogen atoms in the compound.
Reduction: This can affect the pyrazole or pyrimidine rings.
Substitution: Halogenation or alkylation can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to fully saturated pyrazole rings.
Scientific Research Applications
Synthesis of the Compound
The synthesis of this compound typically involves multi-step reactions that incorporate various chemical precursors. The process often utilizes pyrazole derivatives and thiophene-based compounds as starting materials. Recent studies have reported methods for synthesizing similar pyrazole derivatives that exhibit significant biological activities, indicating a potential pathway for developing the target compound .
Key Steps in Synthesis
- Formation of Pyrazole Ring : The initial step usually involves the condensation of hydrazine derivatives with carbonyl compounds to form pyrazole frameworks.
- Introduction of Fluorophenyl Group : Substitution reactions can introduce the 4-fluorophenyl group onto the pyrazole ring.
- Thiazole and Pyrimidine Integration : The final steps often involve cyclization and functionalization to incorporate thiazole and pyrimidine moieties.
The biological activity of the compound is primarily attributed to its unique structural features, which allow it to interact with various biological targets. Research indicates that pyrazole derivatives often exhibit a range of pharmacological properties, including:
- Antimicrobial Activity : Studies have shown that compounds with similar structures can inhibit bacterial growth and possess antifungal properties .
- Anti-inflammatory Effects : Some derivatives have been reported to reduce inflammation in various models, suggesting potential use in treating inflammatory diseases.
- Anticancer Properties : Preliminary studies indicate that certain pyrazole-based compounds may inhibit cancer cell proliferation, making them candidates for further investigation in oncology .
Case Studies
- Antimicrobial Activity : A study demonstrated that a related pyrazole derivative exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism was linked to disruption of bacterial cell membranes.
- Anti-inflammatory Studies : In vivo studies using animal models showed that pyrazole derivatives reduced markers of inflammation, supporting their potential as anti-inflammatory agents.
Applications in Drug Development
Given its promising biological activities, the compound may have applications in drug development across several therapeutic areas:
Potential Therapeutic Uses
- Infectious Diseases : Due to its antimicrobial properties, it could be developed into new antibiotics or antifungal agents.
- Chronic Inflammatory Conditions : Its anti-inflammatory effects suggest potential use in treating diseases such as rheumatoid arthritis or inflammatory bowel disease.
- Cancer Therapy : The ability to inhibit cancer cell growth positions it as a candidate for anticancer drug development.
Mechanism of Action
The mechanism of action for 1-(4-fluorophenyl)-6-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one likely involves interaction with specific molecular targets such as enzymes or receptors. The fluorophenyl and thiophenyl groups may enhance binding affinity, while the pyrazolo[3,4-d]pyrimidin-4-one core could inhibit enzyme activity by mimicking natural substrates or binding to active sites.
Comparison with Similar Compounds
Anticancer Activity
Key comparisons include:
Key Observations :
- Aromatic substitutions (e.g., nitrobenzylideneamino in 10e) enhance activity, likely due to improved π-π stacking with biological targets .
- The target compound’s thiophen-2-yl and sulfanyl groups may influence solubility and target binding differently compared to nitro or pyridinyl substituents.
Anti-Inflammatory Activity
Anti-inflammatory pyrazolo[3,4-d]pyrimidin-4-ones often feature aryl-thiazole or halogenated aryl groups:
Key Observations :
Antifungal and Antimicrobial Activity
Pyrazolo[3,4-d]pyrimidin-4-ones with chlorophenyl or pyridinyl groups show potent antifungal effects:
| Compound | Substituents | Activity (EC₅₀) | Reference |
|---|---|---|---|
| 8IIId () | Pyridin-4-yl, 2-chloroethyl | 1.93 mg/L (Valsa mali) | |
| 3a-j () | Substituted phenyl, thiazolo | Moderate antimicrobial |
Key Observations :
Physicochemical Properties and Solubility
Pyrazolo[3,4-d]pyrimidin-4-ones often suffer from poor aqueous solubility. Strategies include:
- Nanosystem encapsulation: Liposomes (e.g., LP-2 in ) improve bioavailability of hydrophobic analogs .
- Polar substituents: Hydroxy or amino groups enhance solubility but may reduce potency .
Biological Activity
The compound 1-(4-fluorophenyl)-6-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 444.5 g/mol. The structure features multiple functional groups that contribute to its biological activity.
The biological activity of this compound can be attributed to several key mechanisms:
- Inhibition of Enzymatic Activity : The presence of the pyrazolo and pyrimidine rings suggests potential inhibition of kinases and other enzymes involved in cell signaling pathways.
- Antioxidant Properties : The thiophene and fluorophenyl groups may enhance the compound's ability to scavenge free radicals, providing protective effects against oxidative stress.
- Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation by modulating cytokine production.
Biological Activity Data
Table 1 summarizes the biological activities reported for this compound and its analogs:
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Anticancer | Moderate | |
| Antimicrobial | Good | |
| Anti-inflammatory | Moderate | |
| Enzyme Inhibition | Significant |
Case Studies
Several studies have investigated the biological effects of related compounds:
- Anticancer Activity : A study demonstrated that similar pyrazolo[3,4-d]pyrimidines exhibited cytotoxic effects against various cancer cell lines, suggesting that this compound may have similar properties. The mechanism was linked to apoptosis induction and cell cycle arrest.
- Antimicrobial Activity : Research indicated that compounds with a thiophene moiety showed significant antibacterial activity against Gram-positive bacteria. The effectiveness was attributed to disruption of bacterial cell wall synthesis.
Q & A
Q. Advanced
- LogP calculation : Use ChemAxon or Schrödinger’s QikProp to estimate partition coefficients (predicted LogP ~3.5 for this compound).
- Solubility : Apply the General Solubility Equation (GSE) with melting point data (e.g., experimental m.p. 513–514 K ).
- Bioavailability : Molecular dynamics (MD) simulations assess membrane permeability (e.g., PAMPA assay correlations).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
